An In-depth Technical Guide to Fmoc-NH-Azide-PEG4-L-Lysine-PFP Ester
An In-depth Technical Guide to Fmoc-NH-Azide-PEG4-L-Lysine-PFP Ester
This guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester, a heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details the core attributes of the molecule, protocols for its use, and visual representations of relevant chemical processes.
Core Chemical Properties
Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester is a versatile reagent used in bioconjugation and the synthesis of complex biomolecules.[1][2] Its structure incorporates several key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, an L-lysine core, and a pentafluorophenyl (PFP) ester.[3] This combination of features allows for a wide range of applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The Fmoc group provides a stable protecting group for the primary amine, which is crucial in multi-step peptide synthesis. The azide functionality serves as a bioorthogonal handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.[3] The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, making it ideal for conjugation to proteins and other biomolecules.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₂F₅N₅O₉ | [3] |
| Molecular Weight | 807.8 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, under desiccated conditions | [3] |
Reactivity and Stability
The PFP ester moiety of the molecule is a key feature, offering high reactivity towards primary amines at a pH range of 7-9.[5] This reactivity is coupled with a greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which enhances the efficiency of conjugation reactions.[4] However, PFP esters are still moisture-sensitive and should be stored accordingly.[5] For optimal performance, it is recommended to prepare solutions of the PFP ester immediately before use.[6]
Applications in Bioconjugation and Drug Development
The bifunctional nature of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester makes it a valuable tool in the development of targeted therapeutics.
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Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody.[1][] The PFP ester end reacts with lysine (B10760008) residues on the antibody, while the azide group can be used to attach a drug molecule via click chemistry. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC.[4]
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PROTACs: In the synthesis of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2] The flexibility in conjugation chemistry allows for the precise assembly of these tripartite molecules.
Experimental Protocols
The following are generalized protocols for the use of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester in bioconjugation. Optimal conditions may vary depending on the specific molecules involved.
General Protocol for Protein Labeling
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Preparation of Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline).
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Preparation of PFP Ester Solution: Immediately before use, dissolve Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add a 5-20 fold molar excess of the PFP ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench the unreacted PFP ester.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
General Protocol for Click Chemistry (CuAAC)
-
Preparation of Reactants: Dissolve the azide-functionalized molecule (e.g., the protein conjugate from the previous protocol) and the alkyne-containing molecule in a suitable buffer.
-
Preparation of Catalyst: Prepare a fresh solution of a copper(I) catalyst, typically from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper ligand (e.g., TBTA) is often included to stabilize the catalyst.
-
Reaction: Add the catalyst solution to the mixture of the azide and alkyne.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester, 2749985-69-9 | BroadPharm [broadpharm.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
